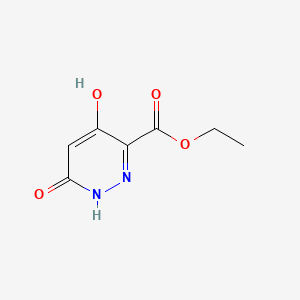

Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(12)6-4(10)3-5(11)8-9-6/h3H,2H2,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUCVJSGHLDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739521 | |

| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352925-63-3 | |

| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4,6-dihydroxypyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Chemical Properties

This compound, with the CAS number 1352925-63-3, is a pyridazine derivative that serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[1][2] It is important to note that this compound exists in tautomeric forms, with "ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate" being a significant contributor to its structure and reactivity.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [1][4][5][6] |

| Molecular Weight | 184.15 g/mol | [1][5] |

| CAS Number | 1352925-63-3 | [1][4][5] |

| IUPAC Name | Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate | [1] |

| Synonyms | 4,6-Dihydroxypyridazine-3-carboxylic acid ethyl ester, Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | [5] |

| Appearance | Solid, White to light brown solid | [3] |

| Purity | ≥97% - 99%+ | [6] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [5][6] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around its key functional groups: the ester, the hydroxyl groups, and the pyridazine ring itself.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid.[7] The hydroxyl groups can undergo reactions such as etherification and esterification, and can be substituted, for instance, by chlorine atoms to form ethyl 4,6-dichloropyridazine-3-carboxylate.[8] The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution reactions under appropriate conditions.[2]

These reactive sites make it a valuable building block in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a starting material for the development of new drugs and crop protection agents.[2]

Experimental Protocols

Hydrolysis of this compound to 4,6-dihydroxypyridazine-3-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a common transformation for this intermediate.[7]

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water.

-

Slowly add lithium hydroxide (3.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Acidify the resulting solid with an aqueous HCl solution at 0°C and stir for 30-40 minutes.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

For further purification, the solid can be stirred in a methanol/DCM mixture, filtered, washed with methanol, and dried under vacuum to yield 4,6-dihydroxypyridazine-3-carboxylic acid.[7]

Visualizations

Reaction Workflow: Hydrolysis of this compound

The following diagram illustrates the key steps in the hydrolysis of this compound.

Caption: Workflow for the hydrolysis of the ethyl ester.

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not detailed in this guide, they are readily available from various chemical suppliers and databases.[9][10][11] Researchers are encouraged to consult these resources for detailed spectral information for analytical and characterization purposes.

Biological Activity

The primary role of this compound in a biological context is as a key intermediate in the synthesis of potentially bioactive molecules.[2] The pyridazine core is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of pharmacological activities.[12] Therefore, the inherent value of this compound lies in its potential to be chemically modified to generate novel candidates for drug discovery programs.

Safety Information

Based on available GHS classifications, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. This compound | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Synthonix, Inc > 1352925-63-3 | this compound [synthonix.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound, CasNo.1352925-63-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 7. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 1352925-63-3 [chemicalbook.com]

- 9. 1352925-63-3|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(1352925-63-3) 1H NMR spectrum [chemicalbook.com]

- 11. 1352925-63-3 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 12. Pyridazine and its derivatives | PPTX [slideshare.net]

Ethyl 4,6-dihydroxypyridazine-3-carboxylate CAS number 1352925-63-3

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the CAS number 1352925-63-3. It serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyridazine ring substituted with hydroxyl and ethyl carboxylate groups, imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is typically a white to light brown solid.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1352925-63-3 | [4][5] |

| Molecular Formula | C₇H₈N₂O₄ | [4][5] |

| Molecular Weight | 184.15 g/mol | [5] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [4] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [6] |

| InChI Key | QHSUCVJSGHLDIA-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)C1=NNC(=O)C=C1O | [5] |

Synthesis and Reactivity

General Reactivity

The functional groups of this compound—two hydroxyl groups and an ethyl carboxylate ester—are the primary sites of its chemical reactivity. The hydroxyl groups can undergo reactions such as etherification and esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The electron-deficient nature of the pyridazine ring also makes it susceptible to nucleophilic aromatic substitution reactions under suitable conditions.

Key Synthetic Application: Precursor to Ethyl 4,6-dichloropyridazine-3-carboxylate

One of the most significant applications of this compound is its role as a precursor in the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate.[7] The latter is a crucial intermediate in the development of various pharmaceuticals.[1]

Experimental Protocol: Hydrolysis to 4,6-Dihydroxypyridazine-3-carboxylic acid

A well-documented reaction of this compound is its hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid. This reaction is a key step in the synthesis of various biologically active molecules.[8]

Materials:

-

This compound (200 g, 1086 mmol)[8]

-

Tetrahydrofuran (THF) (2000 mL)[8]

-

Methanol (1000 mL)[8]

-

Water (800 mL)[8]

-

Lithium hydroxide (LiOH) (137 g, 3258 mmol)[8]

-

Aqueous HCl solution (1:1 ratio, 400 ml)[8]

-

Methanol:DCM (2:8, 300 ml)[8]

Procedure:

-

In a 5000 mL round-bottom flask, dissolve this compound in THF, methanol, and water.[8]

-

Slowly add LiOH at room temperature and stir the mixture for 3-4 hours.[8]

-

Monitor the reaction until the starting material is consumed.[8]

-

Remove the solvent under reduced pressure at 50°C to obtain a yellow solid.[8]

-

Acidify the solid with the aqueous HCl solution at 0°C and stir at room temperature for 30-40 minutes.[8]

-

Filter the solid and wash it with water.[8]

-

Dry the solid under vacuum for 1-2 hours.[8]

-

Suspend the dried solid in the methanol:DCM mixture and stir at room temperature for 20-25 minutes.[8]

-

Filter the mixture and wash the solid with methanol.[8]

-

Dry the solid under vacuum for 1 hour to yield 4,6-dihydroxypyridazine-3-carboxylic acid as a yellow solid (153 g, 88% yield).[8]

Analytical Data

Comprehensive spectral data is crucial for the identification and characterization of this compound. While specific spectra were not directly provided in the search results, they are available through chemical suppliers such as ChemicalBook, which typically provide access to 1H NMR, IR, and mass spectra.[9] Researchers are encouraged to consult these resources for detailed spectral information.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. Its utility lies in its ability to be chemically modified to create diverse molecular scaffolds.

Derivatives of the pyridazine core, accessible from this intermediate, have been investigated for various biological activities. For instance, 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell leukemia treatment.[10] This highlights the importance of pyridazine-containing scaffolds in modern drug discovery.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[5] It may also cause skin and serious eye irritation, as well as respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[11]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the synthesis of a wide array of complex molecules, particularly those containing the pyridazine core. This guide has provided a summary of its properties, a detailed experimental protocol for a key reaction, and an overview of its role in drug discovery. For researchers and scientists in the field, a thorough understanding of this compound's chemistry is essential for leveraging its full potential in the development of new and innovative products.

References

- 1. innospk.com [innospk.com]

- 2. This compound CAS#: 1352925-63-3 [amp.chemicalbook.com]

- 3. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Synthonix, Inc > 1352925-63-3 | this compound [synthonix.com]

- 5. This compound | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1352925-63-3 [sigmaaldrich.com]

- 7. This compound | 1352925-63-3 [chemicalbook.com]

- 8. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(1352925-63-3) 1H NMR spectrum [chemicalbook.com]

- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1352925-63-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical and biological aspects of this pyridazine derivative.

Molecular Structure and Chemical Identity

This compound (CAS No. 1352925-63-3) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1] Its IUPAC name is ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate. The molecule features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with two hydroxyl groups at positions 4 and 6, and an ethyl carboxylate group at position 3.

The presence of hydroxyl groups and a keto-enol system allows for the existence of several tautomeric forms. The molecule can exist in the dihydroxy form, the hydroxy-oxo form, or the dioxo form. The equilibrium between these tautomers is influenced by the solvent and the physical state (solid or solution). Understanding this tautomerism is crucial for interpreting its spectroscopic data and predicting its chemical reactivity.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 1352925-63-3 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=NNC(=O)C=C1O |

| InChI Key | QHSUCVJSGHLDIA-UHFFFAOYSA-N |

Tautomerism

The structure of this compound allows for keto-enol tautomerism. The molecule can exist in equilibrium between the dihydroxy, hydroxy-oxo, and dioxo forms. The relative stability of these tautomers can be influenced by factors such as solvent polarity and pH.

Physicochemical Properties

The following table summarizes some of the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid | |

| Predicted pKa | 4.50 ± 1.00 | Generic Prediction |

| Predicted Density | 1.48 ± 0.1 g/cm³ | Generic Prediction |

| Storage Temperature | 2-8 °C, Sealed in dry |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate.[1] A plausible and common method for the synthesis of the pyridazine ring system involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. In the case of this specific molecule, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate is a likely synthetic route.

Proposed Synthesis Workflow

The following diagram illustrates a proposed workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in a mixture of THF, methanol, and water.

-

Slowly add LiOH to the solution at room temperature and stir for 3-4 hours.

-

Monitor the reaction until the starting material is consumed.

-

Remove the solvents under reduced pressure.

-

Acidify the resulting solid with an aqueous HCl solution at 0 °C and stir.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Further purify the solid by stirring in a methanol:DCM mixture, followed by filtration and drying.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following table summarizes the expected spectroscopic characteristics.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Pyridazine ring proton: A singlet in the aromatic or vinylic region. - NH/OH protons: Broad singlets, chemical shift highly dependent on solvent and concentration. |

| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 60-62 ppm (CH₂). - Ester carbonyl: A signal in the range of 160-170 ppm. - Pyridazine ring carbons: Signals in the range of 100-160 ppm, with carbons attached to oxygen appearing more downfield. |

| IR (Infrared) | - O-H/N-H stretching: Broad band in the region of 3200-3500 cm⁻¹. - C=O stretching (ester): Strong absorption around 1700-1730 cm⁻¹. - C=O stretching (amide/keto): Strong absorption around 1650-1680 cm⁻¹. - C=C and C=N stretching: Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 184. - Fragmentation: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of ethanol (-C₂H₅OH, m/z = 46), and fragmentation of the pyridazine ring. |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly accessible literature, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory

-

Antimicrobial

-

Anti-hypertensive

-

Anticancer

-

Antidiabetic

Given its structure, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its functional groups, including the hydroxyl and ester moieties, provide reactive sites for further chemical modifications, enabling the generation of libraries of novel compounds for drug discovery screening.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core molecule to potential therapeutic applications.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical functionality. Its pyridazine core, substituted with reactive hydroxyl and ester groups, makes it a valuable intermediate for the synthesis of a wide range of potentially bioactive molecules. While detailed experimental data on its biological activity and spectroscopic properties are not extensively documented in public sources, its structural features and the known activities of related pyridazine derivatives suggest that it is a compound of significant interest for further research and development in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its molecular structure, properties, and synthetic utility, which can serve as a starting point for more in-depth investigations.

References

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate

This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and the broader context of its potential biological significance.

Chemical Identity and Nomenclature

IUPAC Name: ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate

Synonyms:

-

Ethyl 4,6-dihydroxy-3-pyridazinecarboxylate

-

3-Pyridazinecarboxylic acid, 1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester

-

4,6-dihydroxypyridazine-3-carboxylic acid ethyl ester

-

Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | - |

| Molecular Weight | 184.15 g/mol | - |

| CAS Number | 1352925-63-3 | - |

| Appearance | Solid | [1] |

| Purity | ≥97% | |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.50 ± 1.00 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Biological Significance and Therapeutic Potential

Direct evidence for the biological activity or involvement in specific signaling pathways of this compound is not extensively documented in current literature. However, the pyridazine and pyridazinone core structures are recognized as "wonder nuclei" in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by their derivatives.[2][3]

Derivatives of the pyridazine scaffold have been reported to possess a wide array of biological activities, including but not limited to:

Furthermore, a patent for related pyridazine derivatives suggests their potential application in the treatment of inflammatory and autoimmune conditions. While this does not directly implicate this compound, it highlights a promising avenue of investigation for compounds within this chemical class. The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel therapeutic agents.[4]

Experimental Protocols

This section details a key reaction involving this compound, specifically its hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid.[5]

Objective: To synthesize 4,6-dihydroxypyridazine-3-carboxylic acid from this compound via hydrolysis.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (DCM)

Procedure:

-

In a suitable reaction vessel, dissolve this compound in a solvent mixture of THF, methanol, and water.

-

Slowly add lithium hydroxide to the solution at room temperature and stir for 3-4 hours.

-

Monitor the reaction progress to confirm the consumption of the starting material.

-

Remove the solvents under reduced pressure to obtain a solid residue.

-

Acidify the solid with an aqueous HCl solution at 0°C and continue stirring at room temperature for 30-40 minutes.

-

Filter the resulting solid, wash with water, and dry under a vacuum.

-

For further purification, suspend the solid in a mixture of methanol and DCM, stir at room temperature, filter, wash with methanol, and dry under vacuum to yield the final product, 4,6-dihydroxypyridazine-3-carboxylic acid.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of this compound.

Caption: Workflow for the synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid.

References

- 1. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. sarpublication.com [sarpublication.com]

- 4. nbinno.com [nbinno.com]

- 5. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

This compound (CAS No. 1352925-63-3) is a key building block in organic synthesis. Its pyridazine core, substituted with hydroxyl and carboxylate functional groups, offers multiple reaction sites for the construction of more complex molecules with potential biological activity. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of its substituents, makes it a versatile precursor for a diverse range of heterocyclic compounds.[1]

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of a key intermediate, diethyl ethoxymethylenemalonate, from diethyl malonate. The subsequent step is a cyclocondensation reaction of this intermediate with hydrazine hydrate to form the target pyridazine ring system.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl ethoxymethylenemalonate

This procedure is adapted from established methods for the synthesis of diethyl ethoxymethylenemalonate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 160 g | 1.0 |

| Triethyl orthoformate | 148.20 | 148 g | 1.0 |

| Acetic anhydride | 102.09 | 204 g | 2.0 |

| Anhydrous zinc chloride | 136.30 | 0.5 g | - |

Procedure:

-

A mixture of diethyl malonate (160 g, 1.0 mol), triethyl orthoformate (148 g, 1.0 mol), acetic anhydride (204 g, 2.0 mol), and anhydrous zinc chloride (0.5 g) is heated in an oil bath. The temperature of the reaction mixture is maintained between 104-113 °C for 6.5 hours.

-

The mixture is then distilled through a short column over 3.5 hours, with the pot temperature rising to 124 °C.

-

To the residue, additional triethyl orthoformate (148 g, 1.0 mol) and acetic anhydride (204 g, 2.0 mol) are added. Distillation is continued for another 3 hours, with the pot temperature between 120-130 °C.

-

After allowing the residue to stand at room temperature for 18 hours, it is diluted with 250 mL of ether and washed thoroughly with water.

-

The combined organic extracts are dried over magnesium sulfate and distilled to yield diethyl ethoxymethylenemalonate.

Expected Yield: Approximately 156 g (72%).

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the prepared diethyl ethoxymethylenemalonate with hydrazine hydrate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Diethyl ethoxymethylenemalonate | 216.23 |

| Hydrazine hydrate (80% solution) | 50.06 (for N₂H₄·H₂O) |

| Ethanol | 46.07 |

Procedure:

While a specific, detailed protocol for the synthesis of the title compound from diethyl ethoxymethylenemalonate and hydrazine was not found in the searched literature, a general procedure for the cyclocondensation of malonate derivatives with hydrazine is as follows. The reaction conditions would require optimization for this specific synthesis.

-

Diethyl ethoxymethylenemalonate is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution, typically in a slight molar excess.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the product may precipitate. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key properties of the target compound, this compound.

| Property | Value |

| CAS Number | 1352925-63-3[1][2][3] |

| Molecular Formula | C₇H₈N₂O₄[1][3] |

| Molecular Weight | 184.15 g/mol [3] |

| Appearance | White powder[4] |

| Purity | Typically >97%[3] |

Logical Relationship of Synthesis

The synthesis of this compound is a logical sequence of reactions that builds the target heterocyclic system from simple acyclic precursors.

Caption: Logical flow of the synthesis strategy.

Conclusion

This technical guide outlines a feasible and commonly employed synthetic route for the preparation of this compound. The provided experimental protocols, while requiring optimization for the final cyclocondensation step, offer a solid foundation for researchers and scientists in the fields of medicinal chemistry and agrochemical development. The versatility of the target compound as a synthetic intermediate underscores the importance of a reliable and well-documented synthetic procedure. Further research to refine the cyclocondensation conditions and fully characterize the final product is encouraged to maximize the efficiency and reproducibility of this synthesis.

References

A Technical Guide to the Reactivity of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Introduction

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3) is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridazine core substituted with two hydroxyl groups and an ethyl carboxylate, provides multiple reactive sites. However, the reactivity of the hydroxyl groups is intrinsically linked to the compound's existence in various tautomeric forms. This guide provides an in-depth analysis of the tautomerism, acidity, and key chemical transformations of these functional groups, offering detailed experimental protocols and quantitative data to support research and development activities.

Tautomerism and Acidity

The reactivity of the hydroxyl groups cannot be understood without first considering the tautomeric equilibria of the pyridazine ring. The compound, nominally "dihydroxy," exists predominantly in more stable keto-enol forms. The primary tautomers include the dihydroxy form (A), the hydroxy-oxo form (B), and the dioxo form (C). The name ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate itself suggests that the hydroxy-oxo form (B) is a significant contributor.[2][3]

References

Tautomeric Equilibria in Dihydroxypyridazine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric landscapes of dihydroxypyridazine derivatives, detailing their structural dynamics, biological implications, and the analytical methodologies crucial for their characterization in drug discovery and development.

Dihydroxypyridazine derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric equilibria in these derivatives, offering insights into the factors governing their structural preferences and the advanced analytical techniques employed for their study.

Core Concepts: The Dynamic Nature of Dihydroxypyridazines

Dihydroxypyridazine derivatives can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim transformations. The predominant forms for 3,6-dihydroxypyridazine are the diketo, enol-keto, and dihydroxy tautomers. The equilibrium between these forms is a dynamic process influenced by a variety of factors, including the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

For instance, studies have shown that in aqueous solutions, the pyridazin-3-one and -3-thione forms are predominant for the parent systems. However, the introduction of electron-donating substituents, such as a pyrrolyl group, can shift the equilibrium towards the hydroxy (or thiol) tautomers.[1]

Quantitative Analysis of Tautomeric Equilibria

Below is a table summarizing calculated tautomeric equilibrium constants for a model dihydroxypyrazine system, which serves as a close structural analog to dihydroxypyridazines, illustrating the significant influence of the solvent's dielectric constant on the equilibrium.

| Tautomeric Equilibrium | Gas Phase (ε=1) | Chloroform (ε=4.8) | Methanol (ε=32.6) | Water (ε=78.4) |

| Dioxo vs. Hydroxy-oxo | KT1 = 2.9 | KT1 = 30 | KT1 = 33 | KT1 = 33 |

| Dioxo vs. Dihydroxy | KT2 = 1.6 | KT2 = 30 | KT2 = 33 | KT2 = 33 |

Note: Data is illustrative and based on computational studies of a related dihydroxypyrazine system. KT is expressed as the ratio of the more stable tautomer to the less stable one. Higher values indicate a greater preference for the more stable form.[2][3] The data indicates that polar solvents significantly stabilize the more polar tautomeric forms.[2][3]

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric forms and the determination of their equilibrium constants rely on a combination of spectroscopic and computational methods.

Synthesis of Dihydroxypyridazine Derivatives

The synthesis of the 3,6-dihydroxypyridazine core typically involves the condensation of maleic anhydride or its derivatives with hydrazine hydrate.[2] Substituents can be introduced either on the starting materials or through subsequent modification of the pyridazine ring.

General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines:

A common synthetic route involves a one-pot, two-step protocol starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate. This method allows for the introduction of a variety of substituents at the 3 and 6 positions with satisfactory overall yields.[2]

UV/Visible Spectroscopy

UV/Vis spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Different tautomers, possessing distinct chromophores, will exhibit unique absorption maxima (λmax). By analyzing the changes in the absorption spectrum as a function of solvent, pH, or temperature, the relative populations of the tautomers can be determined.[4][5]

Protocol for UV/Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare solutions of the dihydroxypyridazine derivative in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) at a known concentration.

-

Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-600 nm).

-

Data Analysis: Identify the λmax corresponding to each tautomer. The relative intensities of these bands can be used to calculate the tautomeric equilibrium constant (KT) in each solvent.[6] For complex overlapping spectra, deconvolution techniques may be necessary.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the predominant tautomer in solution. Both 1H and 13C NMR are employed, with chemical shifts being highly sensitive to the electronic environment of the nuclei.[7] Advanced 2D NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of complex structures.[8][9]

Protocol for NMR Spectroscopic Analysis:

-

Sample Preparation: Dissolve the dihydroxypyridazine derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

-

Spectral Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the characteristic features of each tautomer. For example, the presence of an enolic hydroxyl proton signal or the chemical shift of the carbonyl carbon can differentiate between keto and enol forms. The ratio of the integrals of signals corresponding to each tautomer can be used to determine the KT.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, offering unambiguous structural elucidation.[11]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the dihydroxypyridazine derivative suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and confirming the tautomeric form.[12]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.[13][14]

Protocol for Computational Analysis:

-

Model Building: Build the 3D structures of all possible tautomers of the dihydroxypyridazine derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is commonly used.[13][15]

-

Energy Calculation: Calculate the relative Gibbs free energies of the tautomers to predict their relative stabilities and the tautomeric equilibrium constant (KT = e-ΔG/RT).[16]

-

Spectra Simulation: Simulate NMR chemical shifts and UV/Vis absorption spectra to aid in the interpretation of experimental data.

Biological Significance and Signaling Pathways

The tautomeric state of dihydroxypyridazine derivatives can profoundly impact their biological activity by influencing their ability to interact with target proteins. Several pyridazine derivatives have been identified as potent modulators of key signaling pathways implicated in cancer and inflammation.

JNK1 Signaling Pathway

Certain 3,6-disubstituted pyridazine derivatives have been shown to target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[12][17] JNK1 is a stress-activated protein kinase that, upon activation, phosphorylates transcription factors such as c-Jun. This leads to the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.[12][][19] Inhibition of the JNK1 pathway by pyridazine derivatives represents a promising strategy for cancer therapy.[12][17]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to various cancers.[20] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes. Some pyridazine derivatives have been developed as inhibitors of this pathway, offering a potential therapeutic avenue for Hh-driven cancers.[21]

Experimental and Analytical Workflow

The comprehensive study of tautomerism in dihydroxypyridazine derivatives involves a multi-faceted approach, integrating synthesis, purification, and various analytical techniques.

Conclusion

The tautomeric behavior of dihydroxypyridazine derivatives is a critical consideration in their development as therapeutic agents. A thorough understanding of the factors that govern their tautomeric equilibria and the application of a suite of analytical techniques are essential for characterizing these dynamic systems. By integrating synthetic chemistry, spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a comprehensive picture of the tautomeric landscape, enabling the rational design of dihydroxypyridazine derivatives with optimized pharmacological profiles. The continued exploration of their interactions with biological targets, such as the JNK1 and Hedgehog signaling pathways, will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Semiempirical and Ab Initio Calculations of Tautomerism in 2,3-Dihydroxypyrazine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. emerypharma.com [emerypharma.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. researchgate.net [researchgate.net]

- 11. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 21. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 4,6-dihydroxypyridazine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No: 1352925-63-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for its analysis.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

| Nucleus | Solvent | Expected Chemical Shift (δ) ppm | Expected Multiplicities | Assignment |

| ¹H | DMSO-d₆ | ~1.2-1.4 | Triplet (t) | -CH₃ (Ethyl) |

| ~4.2-4.4 | Quartet (q) | -OCH₂- (Ethyl) | ||

| ~6.0-6.5 | Singlet (s) | Pyridazine C₅-H | ||

| ~11.0-13.0 | Broad Singlet (br s) | -OH (x2), exchangeable | ||

| ¹³C | DMSO-d₆ | ~14-15 | - | -CH₃ (Ethyl) |

| ~60-62 | - | -OCH₂- (Ethyl) | ||

| ~100-110 | - | Pyridazine C₅ | ||

| ~150-160 | - | Pyridazine C₃, C₄, C₆ | ||

| ~165-170 | - | Carbonyl C=O (Ester) |

Table 2: Mass Spectrometry (MS) Data (Expected)

| Ionization Mode | Expected m/z | Fragment |

| Electrospray (ESI+) | 185.05 [M+H]⁺ | Molecular Ion + Proton |

| 207.03 [M+Na]⁺ | Molecular Ion + Sodium Adduct |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)

| Spectroscopy | Medium | Expected Absorption | Functional Group Assignment |

| IR | KBr Pellet | 3400-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| 3100-3000 cm⁻¹ | C-H stretch (aromatic/vinyl) | ||

| 2980-2850 cm⁻¹ | C-H stretch (aliphatic) | ||

| ~1720 cm⁻¹ | C=O stretch (ester) | ||

| 1640-1580 cm⁻¹ | C=C and C=N stretch (ring) | ||

| ~1250 cm⁻¹ | C-O stretch (ester) | ||

| UV-Vis | Methanol or Ethanol | ~280-320 nm | π → π* transitions |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

The sample should be free of non-volatile salts and buffers.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to aid in structural elucidation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

The Pyridazine Scaffold: A Versatile Core in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties. This document delves into the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities, offering a valuable resource for researchers in the field of drug discovery.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.[4][5] Additionally, pyridazine scaffolds have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell proliferation, apoptosis, and inflammation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | HCT-116 (Colon) | < 30.3 | [4] |

| 6a | HCT-116 (Colon) | 33.7 | [4] |

| 11m | T-47D (Breast) | 0.43 | [6] |

| 11m | MDA-MB-231 (Breast) | 0.99 | [6] |

| 11l | T-47D (Breast) | Not specified | [6] |

| 11l | MDA-MB-231 (Breast) | Not specified | [6] |

| 4e | MCF-7 (Breast) | 1 - 10 | [7] |

| 4f | MCF-7 (Breast) | 1 - 10 | [7] |

| 4e | SK-MEL-28 (Melanoma) | 1 - 10 | [7] |

| 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [7] |

| 4g | 60 cancer cell lines (mean GI%) | 55.84% | [8] |

| 4a | 60 cancer cell lines (mean GI%) | 29.08% | [8] |

| 10l | A549/ATCC (Lung) | Not specified | [9] |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | [9] |

| 8f | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | [9] |

| Unsubstituted bis-pyridazinone I | HOP 92 (Non-small cell lung) | 51.45 µM | [8] |

Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway

Pyridazine derivatives can inhibit the VEGFR-2 signaling cascade, a key driver of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a series of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another important target for pyridazine-based anticancer agents. This pathway is activated by various stress signals and cytokines and plays a crucial role in regulating apoptosis and cell proliferation.

Caption: Modulation of the JNK signaling pathway by pyridazine derivatives.

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assay (SRB Assay)

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the pyridazine derivatives and incubated for 48-72 hours.

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

-

Wash and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]

VEGFR-2 Kinase Inhibition Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

-

Procedure: The VEGFR-2 enzyme, a specific substrate, and ATP are incubated with the test compounds in a microplate.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric or fluorescent signal.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells.[4]

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Pyridazine derivatives have shown notable activity against a range of pathogenic bacteria, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892 - 3.744 | [10] |

| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [10] |

| Chloro derivatives | S. marcescens | 0.892 - 3.744 | [10] |

| Compound 7 | S. aureus (MRSA) | 7.8 | [11] |

| Compound 13 | A. baumannii | 3.74 | [11] |

| Compound 13 | P. aeruginosa | 7.48 | [11] |

| Compound 3 | S. aureus (MRSA) | 4.52 | [11] |

| Compound 10h | S. aureus | 16 | [9] |

| Compound 8g | C. albicans | 16 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The pyridazine derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[11]

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Pyridazine and pyridazinone scaffolds have been extensively investigated for their anti-inflammatory properties, with many derivatives exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2).[12][13][14] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

| 4c | 0.26 | - | - | [12] |

| 6b | 0.18 | - | 6.33 | [12] |

| 5f | 1.50 | - | 9.56 | [2] |

| 6f | 1.15 | - | 8.31 | [2] |

| 9a | 0.0155 | - | 21.29 | [13] |

| 9b | 0.0175 | - | 15.71 | [13] |

| 12 | 0.0171 | - | 17.25 | [13] |

| 16b | 0.0169 | - | 18.63 | [13] |

| 17 | 0.0177 | - | 16.10 | [13] |

| 26a | 0.0672 | - | - | [14] |

| 26b | 0.0438 | - | 11 | [14] |

| 27 | 0.0530 | - | - | [14] |

| 24a | 0.01556 | - | 24 | [14] |

| 24b | 0.01977 | - | 38 | [14] |

| 25a | 0.01977 | - | 35 | [14] |

| 25b | 0.01556 | - | 24 | [14] |

| 5a | 0.77 | - | 16.70 | [15] |

| 5f (2) | 1.89 | - | 13.38 | [15] |

Signaling Pathway in Anti-inflammatory Activity

COX-2 Inflammatory Pathway

The anti-inflammatory effects of many pyridazine derivatives are mediated through the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.

Caption: Inhibition of the COX-2 inflammatory pathway by pyridazine derivatives.

Experimental Protocols: Anti-inflammatory Activity Evaluation

In Vitro COX-2 Inhibition Assay

-

Principle: Measures the inhibition of prostaglandin E2 (PGE2) production by the COX-2 enzyme.

-

Procedure: The COX-2 enzyme is incubated with arachidonic acid (substrate) and the test compounds.

-

Quantification: The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.[12]

In Vivo Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement of Edema: The paw volume is measured at different time intervals using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15]

Antihypertensive Activity: Modulating Blood Pressure

Certain pyridazine derivatives have been identified as potent antihypertensive agents.[6][16][17][18][19][20][21][22] Their mechanism of action often involves direct relaxation of vascular smooth muscle or inhibition of the angiotensin-converting enzyme (ACE).

Quantitative Antihypertensive Activity Data

The following table presents the antihypertensive activity of selected pyridazine derivatives.

| Compound ID | Animal Model | Dose | Activity | Reference |

| 4 | Spontaneously Hypertensive Rats | Not specified | Activity ≥ Hydralazine | [17] |

| 5 | Spontaneously Hypertensive Rats | Not specified | Activity ≥ Hydralazine | [17] |

| 6 | Spontaneously Hypertensive Rats | Not specified | Activity ≥ Hydralazine | [17] |

| 16 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| 19 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| 24 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| 30 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| 39 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| 42 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| 45 | Rats (Tail Cuff Method) | Not specified | Good antihypertensive activity | [18] |

| vj4 | Rats (Tail Cuff Method) | Higher than standard | Significant reduction in MABP | [16] |

| vj5 | Rats (Tail Cuff Method) | Higher than standard | Significant reduction in MABP | [16] |

| vj6 | Rats (Tail Cuff Method) | Higher than standard | Significant reduction in MABP | [16] |

Experimental Protocol: In Vivo Antihypertensive Activity

Non-Invasive Tail-Cuff Method in Rats

-

Animal Acclimatization: Rats are acclimatized to the restraining device and tail-cuff for several days before the experiment.

-

Baseline Blood Pressure: Baseline systolic blood pressure and heart rate are recorded.

-

Compound Administration: The pyridazine derivatives are administered to the rats.

-

Blood Pressure Measurement: Blood pressure is measured at various time points after drug administration using a tail-cuff apparatus connected to a pressure transducer.

-

Data Analysis: The change in blood pressure from the baseline is calculated and compared to a control group.[16][18]

Anticonvulsant Activity: Potential for Epilepsy Treatment

Several pyridazine derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel therapeutic agents for epilepsy.[15][23]

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of selected pyridazine derivatives in the maximal electroshock (MES) seizure test.

| Compound ID | MES ED50 (mg/kg, oral) | Reference |

| 7 | 6.2 - 22.0 | [23] |

| 16 | 6.2 - 22.0 | [23] |

| 18 | 6.2 - 22.0 | [23] |

| 21 | 6.2 - 22.0 | [23] |

| 25 | 6.2 - 22.0 | [23] |

| 2r | 17.3 | [13] |

| SS-4F | 25.10 | [15] |

Experimental Protocol: Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test in Mice

-

Animal Preparation: Mice are administered the test compound or vehicle.

-

Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[15][23][24][25]

Antiviral Activity

Preliminary studies have indicated that some pyridazine derivatives possess antiviral activity, particularly against the Hepatitis A Virus (HAV).[23][26][27][28][29]

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of a selected pyridazine derivative.

| Compound ID | Virus | Activity | Reference |

| 10 | Hepatitis A Virus (HAV) | Highest effect against HAV | [26][29] |

Experimental Protocol: Antiviral Assay

Plaque Reduction Assay

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., HepG2 for HAV) is prepared in culture plates.

-

Virus Infection: The cells are infected with a known amount of the virus.

-

Compound Treatment: The infected cells are overlaid with a medium containing different concentrations of the pyridazine derivative.

-

Plaque Formation: The plates are incubated to allow for the formation of viral plaques (zones of cell death).

-

Quantification: The plaques are stained and counted.

-

IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% is determined.[26]

Synthesis of Pyridazine Scaffolds

A common and versatile method for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives involves a two-step process starting from benzene and succinic anhydride.[11][17][30][31]

General Synthesis Workflow

Caption: General synthetic route for 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 1: Friedel-Crafts Acylation

Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form β-benzoylpropionic acid.

Step 2: Cyclization

The resulting β-benzoylpropionic acid is then cyclized by reacting with hydrazine hydrate to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure. This core can be further modified to generate a library of derivatives with diverse biological activities.

Conclusion

The pyridazine scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. The extensive research into its derivatives has revealed a wide array of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant effects. The ability to readily synthesize and functionalize the pyridazine core allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of novel and more effective therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research, highlighting the quantitative data, experimental protocols, and key signaling pathways associated with the biological activities of pyridazine derivatives. It is anticipated that continued investigation into this remarkable scaffold will lead to the development of new and improved drugs to address a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. paulogentil.com [paulogentil.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsr.com [ijpsr.com]

- 20. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. actascientific.com [actascientific.com]

- 22. [Derivatives of pyridazine. 5. Synthesis and antihypertensive activity of 6-phenyl-5-morpholinylmethyl-3-hydrazino pyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. ijpp.com [ijpp.com]

- 26. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 27. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

The Strategic Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a pyridazine derivative with the CAS number 1352925-63-3, serves as a pivotal intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While direct biological activity data for this specific compound is not extensively available in public literature, its value in medicinal chemistry is primarily realized through its role as a versatile chemical building block. This technical guide elucidates the core functionalities of this compound, its synthetic applications, and the broader significance of the pyridazine scaffold in drug discovery.

Core Chemical Profile and Reactivity

This compound (C7H8N2O4) features a pyridazine ring functionalized with two hydroxyl groups and an ethyl carboxylate group.[1] This combination of functional groups provides multiple reactive sites, making it a valuable precursor for creating diverse molecular architectures. The hydroxyl groups can be readily converted into leaving groups, such as chlorides, which are then susceptible to nucleophilic substitution. This reactivity is fundamental to its primary application in synthesizing halogenated pyridazine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1352925-63-3 | [1] |

| Molecular Formula | C7H8N2O4 | [1] |

| Molecular Weight | 184.15 g/mol | |

| Appearance | White to light brown solid | |

| Storage | 2-8°C, sealed in a dry environment |

Synthetic Utility in Medicinal Chemistry

The principal role of this compound in medicinal chemistry is its function as a key intermediate in the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.[2][3] This chlorinated derivative is a highly reactive scaffold used to build a wide array of more complex molecules with potential therapeutic activities.[2]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

The conversion of this compound to its dichlorinated counterpart is a standard procedure in organic synthesis. The following is a generalized protocol based on common chlorination reactions of hydroxylated heterocyclic compounds.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl3)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Ice bath

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of phosphorus oxychloride.

-

To this suspension, add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the excess phosphorus oxychloride.

-

The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 4,6-dichloropyridazine-3-carboxylate.

The Pyridazine Scaffold in Drug Discovery

While this compound itself is not highlighted as a bioactive agent, the resulting pyridazine-containing molecules have demonstrated a broad range of pharmacological activities. The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.

Derivatives of the pyridazine core have been investigated for their potential as:

-